molecular formula C10H8ClNO2S B11869888 Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate

Cat. No.: B11869888
M. Wt: 241.69 g/mol
InChI Key: QXYFDPKYDGYTLA-UHFFFAOYSA-N
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Description

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with an ethyl ester group at the 2-position and a chlorine atom at the 6-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, leading to anti-inflammatory and anticancer effects . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzothiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is unique due to the presence of both the ethyl ester group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse biological properties .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl 6-chloro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3

InChI Key

QXYFDPKYDGYTLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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